molecular formula C11H15NO2S B1668310 Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester CAS No. 101491-88-7

Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester

Cat. No. B1668310
M. Wt: 225.31 g/mol
InChI Key: QPJGONVSRFMVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester is a bioactive chemical.

Scientific Research Applications

Insect Control and Resistance

Carbamic acid esters, including m-isopropylphenyl methylcarbamate, are significant in insect control. Studies on the inheritance of carbamate-resistance in houseflies have shown that resistance to Isolan (a carbamate) is inherited as a partially dominant major single factor (Georghiou & Garber, 1965). Additionally, derivatives of carbamic acid are utilized as chemical agents for plant protection, controlling harmful insects and weeds (Melnikov, 1971).

Toxicity Studies

Carbamic acid esters, known for their high toxicity to mammals, have been evaluated for their intrinsic and residual contact toxicity to adult mosquitos. This includes studying derivatives of phenyl N-methylcarbamate (Hadaway, 1965).

Diuretic Effects and Stability

The diuretic effects and in vitro stability of alkyl NN-ethylene carbamates, including isopropyl esters, have been investigated, revealing significant diuretic activity in rats (James, 1965).

Enzyme Inhibition

The study of the inhibition of lipolytic enzymes by carbamic acid esters like butyl carbamic acid methyl ester, suggests potential inhibitory effects on canine liver and kidney lipases both in vitro and in vivo (Wallach & Ko, 1963).

Synthesis and Stability Studies

Research on the synthesis, stability, and bioconversion of various carbamic acid esters, including dopaminergic drugs, has been conducted to explore their potential as prodrug forms, highlighting issues of chemical and enzymatic stability (Hansen, Faarup, & Bundgaard, 1991).

Biotransformation Studies

The biotransformation of methyl isocyanate, a chemically labile mercapturic acid conjugate, in rats indicates that conjugation with glutathione represents a significant pathway of biotransformation, with implications for isocyanate-mediated toxicities (Slatter et al., 1991).

properties

CAS RN

101491-88-7

Product Name

Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-methyl-N-sulfanylcarbamate

InChI

InChI=1S/C11H15NO2S/c1-8(2)9-5-4-6-10(7-9)14-11(13)12(3)15/h4-8,15H,1-3H3

InChI Key

QPJGONVSRFMVHE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)S

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)S

Appearance

Solid powder

Other CAS RN

101491-88-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbamic acid, N-mercapto-N-methyl-, m-isopropylphenyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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